N',N'-Di(desmethyl)azithromycin
CAS No.: 612069-27-9
Cat. No.: VC0193705
Molecular Formula: C36H68N2O12
Molecular Weight: 720.95
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 612069-27-9 |
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Molecular Formula | C36H68N2O12 |
Molecular Weight | 720.95 |
IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-amino-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one |
Standard InChI | InChI=1S/C36H68N2O12/c1-13-25-36(10,44)29(40)22(6)38(11)17-18(2)15-34(8,43)31(50-33-27(39)24(37)14-19(3)46-33)20(4)28(21(5)32(42)48-25)49-26-16-35(9,45-12)30(41)23(7)47-26/h18-31,33,39-41,43-44H,13-17,37H2,1-12H3/t18-,19-,20+,21-,22-,23+,24+,25-,26+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 |
SMILES | CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N)O)(C)O)C)C)C)O)(C)O |
Melting Point | 134.4°C-136°C |
Chemical Properties and Structure
N',N'-Di(desmethyl)azithromycin is a macrolide antibiotic derivative with distinct chemical properties that differentiate it from its parent compound. Understanding these properties is crucial for pharmaceutical research and development.
Basic Chemical Information
N',N'-Di(desmethyl)azithromycin has a CAS number of 612069-27-9, which uniquely identifies this chemical compound in scientific literature and databases . Its molecular formula is C36H68N2O12, indicating a complex organic structure with multiple functional groups . The compound has a molecular weight of 720.93 g/mol (or 720.95 g/mol by some measurements), which is slightly lower than that of azithromycin due to the absence of two methyl groups .
Physical Properties
Table 1: Physical Properties of N',N'-Di(desmethyl)azithromycin
Property | Value |
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Physical State | Solid |
Purity (Commercial) | > 95% |
Solubility | Sparingly soluble in methanol, slightly soluble in DMSO |
Storage Condition | Refrigerated or freezer storage recommended |
Synthesis and Applications
N',N'-Di(desmethyl)azithromycin's synthesis and diverse applications highlight its importance in pharmaceutical research and development.
Synthesis Methods
The synthesis of N',N'-Di(desmethyl)azithromycin typically involves demethylation of azithromycin, which itself is derived from erythromycin A. The general synthetic pathway can be summarized as follows:
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Starting material preparation: Erythromycin A oxime is often used as a precursor.
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Structural modifications: Through Beckmann rearrangement and subsequent reactions.
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Demethylation: The removal of methyl groups from the amino positions of the azithromycin structure .
One patented method describes a synthesis approach starting with Erythromycin A oxime, proceeding through Beckmann rearrangement, reduction with potassium borohydride, and hydrolysis to obtain the demethylated product . This method is noteworthy for being described as "simple, cheap, and safe" in the patent literature.
Applications in Pharmaceutical Research
N',N'-Di(desmethyl)azithromycin serves several important functions in pharmaceutical research:
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Reference Standard: It is widely used as a certified reference material for pharmaceutical quality control, ensuring the purity and efficacy of azithromycin formulations .
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Intermediary Compound: The compound participates in various chemical reactions, making it valuable for synthesizing other derivatives and studying their biological activities.
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Impurity Profiling: It serves as an important marker for studying azithromycin's impurities and degradation products, which is essential for ensuring drug safety and efficacy.
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Structure-Activity Relationship Studies: The compound helps researchers understand how structural modifications affect the biological activity of macrolide antibiotics.
Antibacterial Activity
N',N'-Di(desmethyl)azithromycin exhibits significant antibacterial properties that make it relevant in antimicrobial research.
Mechanism of Action
N',N'-Di(desmethyl)azithromycin exerts its antibacterial effects primarily by binding to the 23S ribosomal RNA component of the bacterial 50S ribosomal subunit. This binding inhibits critical steps in protein synthesis, specifically:
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Transpeptidation: The process of forming peptide bonds between amino acids.
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Translocation: The movement of the ribosome along the mRNA during translation.
These inhibitory actions effectively halt bacterial growth and replication. The compound's unique structure, resulting from the removal of two methyl groups, may enhance its interaction with bacterial ribosomes compared to its parent compound, azithromycin.
Spectrum of Activity
While specific data on the antimicrobial spectrum of N',N'-Di(desmethyl)azithromycin is limited in the provided search results, it likely retains activity against many of the same pathogens as azithromycin, potentially including:
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Gram-positive bacteria
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Some gram-negative bacteria
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Atypical pathogens
Research Findings and Implications
Research on N',N'-Di(desmethyl)azithromycin has yielded important insights into the field of macrolide antibiotics.
Significance in Understanding Macrolide Antibiotics
Studies on N',N'-Di(desmethyl)azithromycin highlight its importance in understanding the mechanisms of action and resistance of macrolide antibiotics. By examining this compound, scientists gain insights into how modifications to the azithromycin structure affect:
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Binding affinity to bacterial ribosomes
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Spectrum of antimicrobial activity
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Resistance mechanisms
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Pharmacokinetic properties
These insights can guide the development of new macrolide derivatives with improved properties or activity against resistant strains.
Analytical Methods
Advanced analytical techniques are essential for characterizing and quantifying N',N'-Di(desmethyl)azithromycin in research and quality control contexts. High-performance liquid chromatography (HPLC) is commonly employed, often coupled with various detection methods to achieve high sensitivity and specificity.
Future Research Directions
Future research involving N',N'-Di(desmethyl)azithromycin may focus on:
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Developing derivatives with enhanced activity against resistant bacteria
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Investigating potential non-antibacterial applications, such as anti-inflammatory or immunomodulatory effects
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Improving synthesis methods for higher yields and purity
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Studying structure-activity relationships to inform the design of next-generation macrolides
N',N'-Di(desmethyl)azithromycin represents an important compound in the field of macrolide antibiotics. Its unique structure, resulting from the removal of two methyl groups from azithromycin, contributes to its value as a reference standard and research tool in pharmaceutical science. The compound demonstrates significant antibacterial activity through inhibition of bacterial protein synthesis, maintaining the fundamental mechanism of action of macrolide antibiotics.
The synthesis methods for N',N'-Di(desmethyl)azithromycin, while complex, have been optimized to provide efficient routes to this valuable compound. Its applications span from quality control in pharmaceutical manufacturing to serving as a critical tool in understanding antibiotic resistance mechanisms.
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